![molecular formula C26H29N5 B281859 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine, commonly known as MMPI, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of MMPI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, including matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs). These enzymes play a crucial role in various physiological processes, including cell migration, tissue remodeling, and inflammation. By inhibiting their activity, MMPI may help to regulate these processes and reduce their harmful effects.
Biochemical and Physiological Effects:
MMPI has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models, MMPI has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the growth and proliferation of cancer cells. Additionally, MMPI has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMPI for lab experiments is its specificity for certain enzymes, such as MMPs and PDEs. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. Additionally, MMPI has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of MMPI is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for MMPI research, including further investigation of its therapeutic potential in various diseases, as well as the development of more efficient synthesis methods. Additionally, researchers may explore the use of MMPI in combination with other drugs or therapies to enhance its effectiveness. Finally, more studies are needed to fully understand the mechanism of action of MMPI and its potential side effects.
Conclusion:
In conclusion, MMPI is a promising compound with potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. While its synthesis method may be complex, its specificity for certain enzymes and low toxicity make it a promising candidate for further development. Future research should focus on exploring its therapeutic potential and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of MMPI involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 1-methyl-1H-benzimidazole with 4-(4-(4-methylphenyl)-1-piperazinyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through column chromatography to obtain MMPI in its pure form.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, MMPI has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation is also an area of interest for MMPI research, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, MMPI has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H29N5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C26H29N5/c1-20-7-11-22(12-8-20)30-15-17-31(18-16-30)23-13-9-21(10-14-23)27-19-26-28-24-5-3-4-6-25(24)29(26)2/h3-14,27H,15-19H2,1-2H3 |
Clave InChI |
CTOZSVYWKWJEJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=NC5=CC=CC=C5N4C |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=NC5=CC=CC=C5N4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)
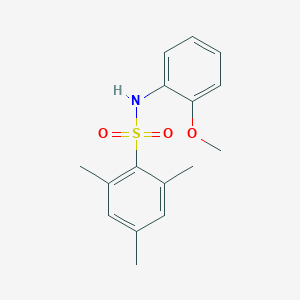
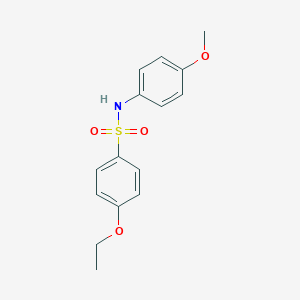
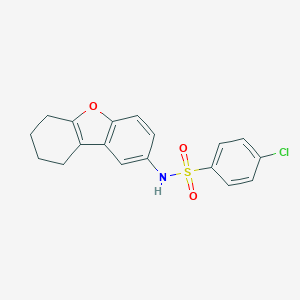
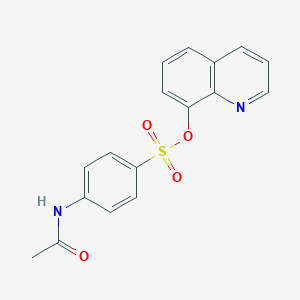
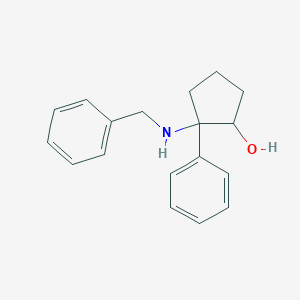
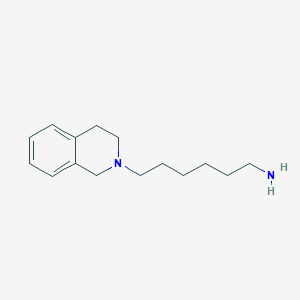
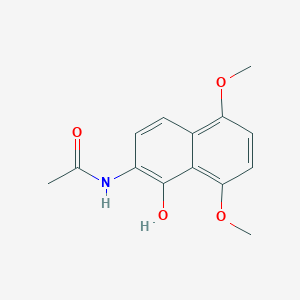
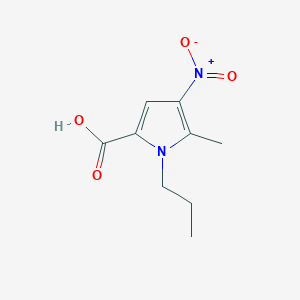
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
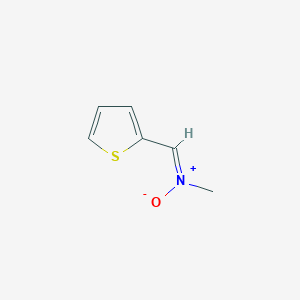
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)